molecular formula C12H23N B14281335 Dodec-4-YN-2-amine CAS No. 138769-82-1

Dodec-4-YN-2-amine

Cat. No.: B14281335
CAS No.: 138769-82-1
M. Wt: 181.32 g/mol
InChI Key: DUFOCIZMBFEYQT-UHFFFAOYSA-N
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Description

Dodec-4-YN-2-amine is a primary amine characterized by a 12-carbon aliphatic chain with a triple bond (alkyne) at the fourth position and an amine group (-NH₂) at the second position. Its molecular formula is inferred as C₁₂H₂₃N, distinguishing it from saturated or aromatic amines. The alkyne moiety enables participation in click chemistry (e.g., azide-alkyne cycloaddition), while the amine group facilitates nucleophilic reactions or salt formation.

For instance, dodecylamine (C₁₂H₂₇N), a saturated primary amine, is widely used as a polymer additive , while aromatic amines like 2,2-diphenylethan-1-amine are employed in drug synthesis .

Properties

CAS No.

138769-82-1

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

dodec-4-yn-2-amine

InChI

InChI=1S/C12H23N/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12H,3-8,11,13H2,1-2H3

InChI Key

DUFOCIZMBFEYQT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC#CCC(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodec-4-YN-2-amine typically involves the following steps:

    Alkyne Formation: The initial step involves the formation of the alkyne group. This can be achieved through the dehydrohalogenation of a suitable dihalide precursor using a strong base such as sodium amide (NaNH2).

    Amine Introduction: The next step is the introduction of the amine group. This can be done through nucleophilic substitution reactions where an appropriate amine source, such as ammonia or an amine derivative, reacts with a halogenated alkyne.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of nitriles to amines using transition metal catalysts. This method offers high yields and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dodec-4-YN-2-amine undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3).

    Reduction: The alkyne can be reduced to alkanes or alkenes using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other nitrogen-containing compounds.

Common Reagents and Conditions

    Oxidation: KMnO4, O3

    Reduction: H2 with Pd/C

    Substitution: Various alkyl halides, acyl chlorides

Major Products

    Oxidation: Diketones, carboxylic acids

    Reduction: Alkanes, alkenes

    Substitution: Amides, imines

Scientific Research Applications

Dodec-4-YN-2-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the production of polymers, coatings, and other materials with specialized properties.

Mechanism of Action

The mechanism by which Dodec-4-YN-2-amine exerts its effects depends on its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alkyne group can participate in cycloaddition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Property Dodec-4-YN-2-amine Dodecylamine 2,2-Diphenylethan-1-amine
Molecular Formula C₁₂H₂₃N C₁₂H₂₇N C₁₄H₁₅N
Functional Groups Amine (-NH₂), Alkyne (C≡C) Amine (-NH₂) Amine (-NH₂), Aromatic rings
Chain Length 12-carbon with alkyne 12-carbon (saturated) Ethyl backbone with two phenyl groups

Key Observations :

  • The alkyne in this compound introduces rigidity and reactivity absent in saturated dodecylamine.
  • Aromatic amines like 2,2-diphenylethan-1-amine exhibit enhanced steric hindrance and π-π interactions, favoring pharmaceutical applications .

Physicochemical Properties

Property This compound Dodecylamine 2,2-Diphenylethan-1-amine
Boiling Point Estimated >260°C (alkyne increases BP) 259–262°C Likely >300°C (aromatic stabilization)
Solubility Low in water; moderate in organic solvents Low in water Low in water; soluble in non-polar solvents
Reactivity High (alkyne for cycloaddition) Moderate (nucleophilic amine) Moderate (amine and aromatic reactivity)

Key Observations :

  • Aromatic amines exhibit lower reactivity toward alkyne-specific reactions but are preferred in drug design due to planar aromatic systems .

Key Observations :

  • Dodecylamine’s saturated chain makes it ideal for hydrophobic applications like surfactants .
  • This compound’s alkyne could enable modular synthesis of dendrimers or metal-organic frameworks.

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